molecular formula C19H30O2 B153743 methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate CAS No. 2348-97-2

methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Cat. No. B153743
CAS RN: 2348-97-2
M. Wt: 290.4 g/mol
InChI Key: JOSZZTLGHRSLOI-WLIUBQMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is a chemical compound with the molecular formula C19H27D3O2 . It is also known by the alternate names trans-Parinarate methyl-d3 ester and trans-Parinaric acid methyl-d3 ester .


Molecular Structure Analysis

The molecular weight of this compound is 293.46 . The molecular formula is C19H27D3O2 . This indicates that the compound contains 19 carbon atoms, 27 hydrogen atoms, 3 deuterium atoms, and 2 oxygen atoms .

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Further safety and hazard information should be obtained from the supplier or manufacturer.

properties

IUPAC Name

methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3/b5-4+,7-6+,9-8+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSZZTLGHRSLOI-WLIUBQMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate
Reactant of Route 2
methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate
Reactant of Route 3
methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate
Reactant of Route 4
methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate
Reactant of Route 5
Reactant of Route 5
methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate
Reactant of Route 6
Reactant of Route 6
methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

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